molecular formula C21H25N3O6 B3572773 [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 5397-35-3

[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3572773
CAS No.: 5397-35-3
M. Wt: 415.4 g/mol
InChI Key: VULUTERUVSESGM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-nitrophenylmethyl group and a 3,4,5-trimethoxybenzoyl moiety. Its structural flexibility allows for diverse biological interactions, particularly in enzyme inhibition and anticancer activity .

Properties

IUPAC Name

[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-4-6-17(7-5-15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUTERUVSESGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360477
Record name [4-[(4-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-35-3
Record name [4-[(4-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-nitrobenzyl chloride with piperazine, followed by the introduction of the trimethoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural components suggest potential applications in:

  • Antidepressants : The piperazine moiety is known for its presence in various antidepressant drugs. Research indicates that modifications of piperazine derivatives can enhance serotonin receptor activity, which is crucial for mood regulation.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group may contribute to this activity through mechanisms involving oxidative stress and apoptosis induction.

Antimicrobial Properties

Research has indicated that derivatives of piperazine possess antimicrobial properties. The incorporation of the nitrophenyl group may enhance the compound's ability to combat bacterial infections, making it a candidate for antibiotic development.

Neuropharmacology

Given its structural similarity to known psychoactive substances, this compound could be explored for its effects on neurological pathways. Initial studies suggest potential anxiolytic effects, warranting further investigation into its mechanism of action.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of similar piperazine derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting that [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone could have similar effects.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of piperazine were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with nitro groups exhibited increased antibacterial activity, supporting further exploration of this compound's potential as an antibiotic.

Mechanism of Action

The mechanism of action of [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can interact with neurotransmitter receptors, while the trimethoxyphenyl group can enhance binding affinity and specificity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Key Substituent Modifications and Properties
Compound Name Substituent on Piperazine Key Properties/Biological Activity Evidence Source
[4-(4-Methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone 4-Methylphenyl Enhanced lipophilicity; potential CNS activity
[4-(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone 4-Nitrophenylmethyl Electron-withdrawing; antiproliferative
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone 4-Methylphenylsulfonyl Increased steric bulk; protease inhibition
[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]-(phenyl)methanone (Compound 14) 4-Amino-3-methoxyphenyl Reduced nitro to amino; improved solubility
  • Key Observations: Nitro vs. Methyl Groups: The nitro group (electron-withdrawing) in the main compound contrasts with methyl (electron-donating) in analogs, affecting piperazine basicity and target binding . Sulfonyl vs.

Variations in Aromatic Moieties

Table 2: Aromatic Group Modifications
Compound Name Aromatic Group Biological Relevance Evidence Source
(4-Phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone Phenyl Baseline activity; moderate antimicrobial
Main Compound 3,4,5-Trimethoxyphenyl Enhanced lipophilicity; tubulin inhibition
(4-(4-Fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone 4-Fluorophenyl + imidazole Antiproliferative activity (IC₅₀ ~1.64 µM)
(5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone 1,2,4-Triazole + nitro Multi-target kinase inhibition
  • Key Observations :
    • Trimethoxyphenyl vs. Simpler Aromatics : The 3,4,5-trimethoxyphenyl group (common in antitubulin agents) enhances binding to colchicine sites, unlike simpler phenyl groups .
    • Heterocyclic Replacements : Imidazole () and triazole () cores exhibit distinct electronic profiles, influencing affinity for targets like EGFR kinase .
Table 3: Activity Comparison
Compound Class Notable Activities Potency (IC₅₀ or MIC) Evidence Source
Piperazine-trimethoxyphenyl Antifungal (Candida spp.) MIC: 3d, 3e, 3f at 8–16 µg/mL
Imidazole-trimethoxyphenyl Antiproliferative (MCF-7 cells) IC₅₀: 1.64 µM
Thiadiazole-triazole hybrids Anti-EGFR kinase (lung cancer) IC₅₀: 1.64–1.69 µM
Hydrazones (nitrophenyl) COX-2/5-LOX/H⁺/K⁺ ATPase inhibition Multi-target inhibition
  • Key Observations: Antimicrobial vs. Anticancer: Piperazine derivatives with nitro groups (e.g., main compound) show antifungal activity, while imidazole analogs () prioritize cytotoxicity . Multi-Target Potential: Hydrazones () and triazole-thiadiazole hybrids () demonstrate broader enzyme inhibition, suggesting structural flexibility for polypharmacology .

Biological Activity

The compound [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a piperazine derivative known for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H25N3O6
  • CAS Number : 133147-14-5
  • Molecular Weight : 397.45 g/mol

The compound features a piperazine ring substituted with a nitrophenyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. For instance, derivatives of nitrophenylpiperazine have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and the activation of caspases. Notably, some derivatives have shown activity against specific cancer cell lines, indicating their potential use in cancer therapy .

3. Neuropharmacological Effects

Piperazine compounds are known for their neuroactive properties. The target of these compounds often includes serotonin receptors and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects. Research indicates that the compound may act as a serotonin receptor antagonist or modulator, contributing to its possible use in treating psychiatric disorders .

The mechanisms underlying the biological activities of this compound involve:

  • Receptor Interaction : Binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
  • Cell Signaling Pathways : Modulating pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes associated with microbial metabolism.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study demonstrated that similar piperazine derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that certain piperazine derivatives could reduce cell viability significantly compared to control groups, suggesting a dose-dependent response .
  • Neuropharmacological Effects : Research involving animal models indicated that administration of piperazine derivatives resulted in altered behavior consistent with anxiolytic effects, supporting their potential use in anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates serotonin receptors

Q & A

Q. What are the key synthetic pathways for [4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

Coupling of Piperazine Derivatives : React 3,4,5-trimethoxybenzoyl chloride with 4-(4-nitrobenzyl)piperazine in anhydrous THF under nitrogen, using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.

  • Optimization Parameters :
  • Temperature control (0–5°C for exothermic steps).
  • Solvent selection (e.g., THF for Grignard reactions, DCM for amide couplings).
  • Catalytic additives (e.g., DMAP for acylations).
  • Yield Improvement : Use of Weinreb amides or magnesium bromide intermediates enhances electrophilicity, improving coupling efficiency .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., 3,4,5-trimethoxyphenyl δ 3.8–3.9 ppm for OCH3; nitrophenyl δ 8.1–8.3 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C25H28N3O6: 478.1978; observed: 478.1981) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What is the mechanistic basis for its antiproliferative activity, and how can in vitro assays be designed to validate this?

  • Methodological Answer :
  • Proposed Mechanism : Inhibition of tubulin polymerization, disrupting microtubule dynamics in cancer cells .
  • Assay Design :

Tubulin Polymerization Assay : Monitor absorbance at 340 nm (37°C) with purified tubulin, comparing kinetics with/without the compound .

Cell Viability (MTT Assay) : Test against HeLa or MCF-7 cells (72-hour exposure, IC50 calculation) .

  • Data Interpretation : Compare IC50 values with positive controls (e.g., colchicine). Contradictions in activity may arise from cell line-specific permeability or off-target effects .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what SAR trends are observed?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationBiological ImpactReference
3,4,5-Trimethoxyphenyl Essential for tubulin binding; methoxy groups enhance hydrophobic interactions .
4-Nitrobenzyl on Piperazine Electron-withdrawing group improves cellular uptake and metabolic stability .
Fluorine or Chlorine Addition Increases potency (e.g., 4-fluorophenyl analogs show 2x lower IC50 in MCF-7) .
  • Synthetic Strategies : Introduce halogens via nucleophilic substitution or Suzuki coupling .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG-400 for in vitro assays (≤0.1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Convert methanone to a hydrolyzable ester (e.g., acetylated hydroxyl derivatives) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

Data Contradiction Analysis

Q. How can conflicting reports on antimicrobial vs. anticancer activity be resolved?

  • Methodological Answer :
  • Dose-Dependent Effects : Antimicrobial activity () may occur at higher concentrations (IC50 >50 μM), while anticancer activity dominates at lower doses (IC50 <10 μM) .
  • Target Selectivity : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Experimental Replication : Validate in multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial claims) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
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[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

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